Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
CAS No.: 14319-64-3
Cat. No.: VC20999885
Molecular Formula: C9H13Cl3Si
Molecular Weight: 227.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14319-64-3 |
|---|---|
| Molecular Formula | C9H13Cl3Si |
| Molecular Weight | 227.6 g/mol |
| IUPAC Name | 2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane |
| Standard InChI | InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
| Standard InChI Key | RDAOXVBXDCANBV-UHFFFAOYSA-N |
| SMILES | C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl |
| Canonical SMILES | C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Features
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane contains a bicyclic norbornene structure characterized by a bridged six-membered ring system with a double bond between carbon atoms at positions 5 and 6. The trichlorosilane group is attached at position 2 of the bicyclic framework. This particular arrangement creates a molecule with distinct steric properties and reactivity patterns that differentiate it from linear or monocyclic silanes.
The structure can exist as endo and exo isomers depending on the spatial orientation of the trichlorosilane group relative to the bicyclic framework. This stereochemistry can influence the compound's reactivity and its effectiveness in various applications.
Physical Properties
The physical properties of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane are summarized in the following table:
The compound is typically a straw-colored to colorless liquid with a distinctive odor characteristic of chlorosilanes. It has moderate volatility at room temperature and is insoluble in water (reacts with water rather than dissolving).
Chemical Properties
The chemical properties of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane are primarily defined by the reactivity of its functional groups:
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Trichlorosilane Group Reactivity: The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by hydroxyl groups. This reactivity forms the basis for many applications in surface modification and as coupling agents between organic and inorganic materials.
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Hydrolytic Sensitivity: The compound undergoes rapid hydrolysis in the presence of moisture, forming silanols and releasing hydrochloric acid. This property makes it valuable for creating covalent bonds with hydroxyl-containing surfaces .
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Olefinic Reactivity: The carbon-carbon double bond in the norbornene structure can participate in addition reactions, including hydrosilylation, epoxidation, and polymerization processes, especially ring-opening metathesis polymerization (ROMP) .
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Thermal Stability: The bicyclic framework provides good thermal stability compared to linear silanes, making it suitable for applications requiring resistance to thermal degradation .
Synthesis Methods
Laboratory Synthesis
The synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane typically involves one of several approaches:
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Hydrosilylation: The reaction of norbornene (bicyclo[2.2.1]hept-2-ene) with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. This approach allows for regioselective addition across the double bond.
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Grignard Reaction: Formation of a norbornyl Grignard reagent followed by reaction with silicon tetrachloride. This method requires careful control of reaction conditions to prevent over-substitution.
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Metal-Catalyzed Coupling: Reaction of halogenated norbornene derivatives with appropriate silicon precursors under transition metal catalysis .
Industrial Production
Industrial-scale synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane often employs continuous flow reactors to optimize reaction conditions and increase yield. The process typically involves:
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Controlled feeding of the reactants (norbornene and trichlorosilane) into a reactor containing a heterogeneous catalyst.
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Precise temperature control to ensure selectivity and prevent side reactions.
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Efficient separation and purification processes, often involving distillation under reduced pressure to isolate the desired product.
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Stringent moisture control throughout the process to prevent premature hydrolysis of the trichlorosilane group .
Chemical Reactions
Hydrolysis
The most characteristic reaction of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane is hydrolysis, which occurs readily in the presence of water or moisture:
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane + 3H₂O → Bicyclo[2.2.1]hept-5-en-2-ylsilanetriol + 3HCl
The resulting silanetriol can undergo further condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomeric or polymeric structures. This property is particularly valuable for surface modification applications, where the compound can form covalent bonds with hydroxyl-bearing substrates.
Substitution Reactions
The trichlorosilane group undergoes substitution reactions with various nucleophiles:
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Alcoholysis: Reaction with alcohols to form alkoxysilanes:
R-SiCl₃ + 3R'OH → R-Si(OR')₃ + 3HCl -
Aminolysis: Reaction with amines to produce aminosilanes:
R-SiCl₃ + 3R'₂NH → R-Si(NR'₂)₃ + 3HCl
These substitution reactions can be used to modify the reactivity of the silicon center for specific applications.
Addition Reactions of the Double Bond
The norbornene double bond can participate in various addition reactions:
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Hydrogenation: Addition of hydrogen across the double bond to form the saturated derivative.
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Epoxidation: Formation of an epoxide ring through reaction with peroxy compounds.
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Polymerization: Particularly ring-opening metathesis polymerization (ROMP) in the presence of appropriate catalysts such as Schrock or Grubbs catalysts .
Applications
Surface Modification
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane serves as an effective surface modification agent due to its ability to form strong covalent bonds with hydroxyl-containing surfaces. Applications include:
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Glass Surface Treatment: Modifying glass surfaces to impart properties such as hydrophobicity, enhanced adhesion, or specific functional group presentation.
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Metal Oxide Coating: Creating functional coatings on metal oxides for applications in electronics, catalysis, and sensing.
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Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their dispersion, biocompatibility, or specific interactions with other materials.
Polymer Chemistry
The compound plays important roles in polymer chemistry:
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Monomer for Ring-Opening Metathesis Polymerization: The norbornene structure makes it suitable for ROMP processes, leading to polymers with unique properties and controlled architectures .
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Crosslinking Agent: The reactive silicon-chlorine bonds enable crosslinking in polymer systems, enhancing mechanical and thermal properties.
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Functional Group Introduction: Incorporating silicon functionality into polymer structures for improved adhesion, thermal stability, or specific interactions .
Materials Science
In materials science, Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane contributes to the development of:
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Hybrid Organic-Inorganic Materials: Combining the organic bicyclic framework with inorganic silicon networks to create materials with tunable properties.
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Functional Monolithic Materials: As demonstrated in research using similar compounds, it can be used in the synthesis of monolithic materials with controlled porosity and surface chemistry for applications in separation science and catalysis .
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Adhesion Promotion: Enhancing the adhesion between organic and inorganic components in composite materials through the formation of strong covalent bonds.
Research Findings
ROMP-Based Materials
Significant research has explored the use of norbornene-based silanes in ring-opening metathesis polymerization. A study by Schrock and colleagues utilized 5-(Bicyclo[2.2.1]hept-2-en-5-yl)trichlorosilane with the Schrock catalyst (Mo(N-2,6-(2-Pr)₂-C₆H₃)(CHCMe₂Ph)(OCMe₃)₂) to create monolithic materials with continuous, interconnected pores ranging from nanometers to micrometers in size .
These materials demonstrated potential applications in:
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Fast protein separation
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Separation of protected amino acids
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Heterogeneous catalysis
The unique combination of the rigid norbornene structure with the reactive silicon functionality allowed for precise control over the material properties and pore structure .
Comparative Studies
Research has compared Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane with related compounds such as Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane and Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane. These studies revealed that:
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The trichlorosilane derivative exhibits significantly higher reactivity toward surface hydroxyl groups compared to alkoxy derivatives.
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The higher reactivity leads to more efficient surface coverage but requires more careful handling due to moisture sensitivity.
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Alkoxy derivatives offer greater stability in ambient conditions but reduced reactivity .
Comparison with Related Compounds
Structural Analogs
The following table compares Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane with structurally related compounds:
| Compound | CAS No. | Molecular Formula | Key Differences | Applications |
|---|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane | 18401-43-9 | C₁₃H₂₄O₃Si | Ethoxy groups replace chlorine atoms; less reactive but more stable in ambient conditions | Surface modification where slower reaction rates are preferred; moisture-tolerant applications |
| 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane | 54076-73-2 | C₉H₁₃Cl₃Si | Contains an ethyl spacer between bicyclic structure and silicon; altered spatial arrangement | Applications requiring greater flexibility between the bicyclic structure and the point of attachment |
| (5-BICYCLO[2.2.1]HEPTYL)TRICHLOROSILANE | 18245-29-9 | C₇H₁₁Cl₃Si | Lacks the double bond in the norbornene structure | Applications where olefinic reactivity is undesired; more stable toward oxidation |
Functional Analogs
Comparison with compounds featuring the same bicyclic core but different functional groups:
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